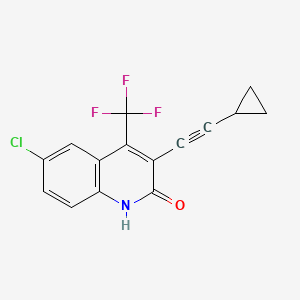
2-Methyl-1-pent-4-ynylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-pent-4-ynylbenzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-methyl and a pent-4-ynyl group. Benzimidazoles are known for their diverse applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-pent-4-ynylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or nitriles under acidic or basic conditions. A common method includes the cyclization of amido-nitriles using nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production often employs high-yield processes involving the use of robust catalysts and optimized reaction conditions to ensure the efficient formation of the benzimidazole ring. The use of solvents like ethanol and catalysts such as Fe3O4@SiO2-EP-HEAF nanoparticles has been reported to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-pent-4-ynylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Methyl-1-pent-4-ynylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-pent-4-ynylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 1H-Benzimidazole
Comparison: 2-Methyl-1-pent-4-ynylbenzimidazole is unique due to its pent-4-ynyl substitution, which imparts distinct chemical and biological properties. Compared to other benzimidazoles, it may exhibit enhanced reactivity and specificity in certain applications .
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-methyl-1-pent-4-ynylbenzimidazole |
InChI |
InChI=1S/C13H14N2/c1-3-4-7-10-15-11(2)14-12-8-5-6-9-13(12)15/h1,5-6,8-9H,4,7,10H2,2H3 |
Clé InChI |
HCEMPSNLHFSJTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)

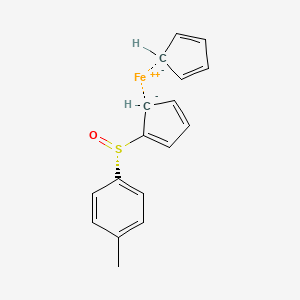
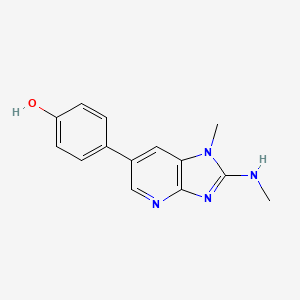
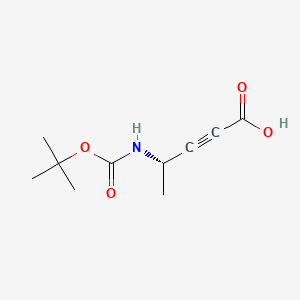
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


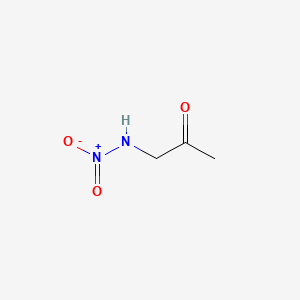

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
